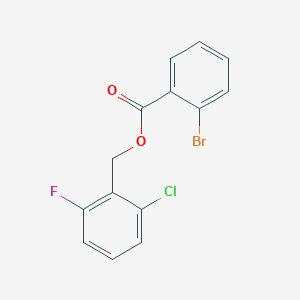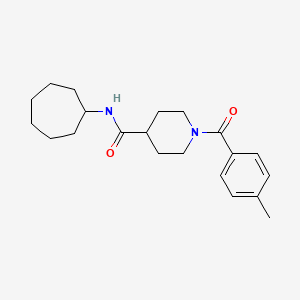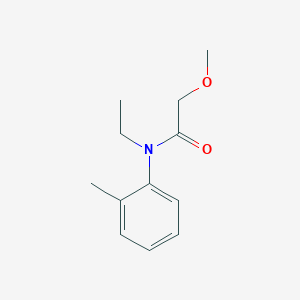
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as EMA-1, is a chemical compound that belongs to the class of acrylamides. It has been extensively studied for its potential applications in scientific research due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as COX-2, lipoxygenase, and iNOS, which are involved in the inflammatory response. It also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. This compound has been shown to induce apoptosis by activating caspase-3 and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response. It also enhances the activity of antioxidant enzymes such as catalase and superoxide dismutase, which protect cells from oxidative stress. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the PI3K/Akt signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits excellent stability under various conditions. This compound has been shown to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. It has relatively low solubility in water, which may limit its application in aqueous systems. This compound has also been shown to exhibit some degree of cytotoxicity at high concentrations, which should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide. One potential direction is to explore its potential applications in drug discovery. This compound has been shown to exhibit excellent anti-inflammatory and anticancer properties, which make it a promising starting material for the development of new drugs. Another potential direction is to investigate the structure-activity relationship of this compound and its derivatives. By synthesizing and evaluating various derivatives of this compound, it may be possible to identify compounds with even stronger biological activities. Finally, it may be interesting to explore the potential applications of this compound in other fields, such as materials science and catalysis.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a simple one-pot reaction between 2-ethoxyaniline and 4-methoxybenzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of this compound is typically around 70-80%, and the purity can be confirmed using NMR and IR spectroscopy.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. It has been shown to exhibit excellent anti-inflammatory, antioxidant, and anticancer properties. This compound has been used as a starting material for the synthesis of various derivatives, which have been evaluated for their biological activities. Some of the most promising applications of this compound are discussed below:
1. Anti-inflammatory: this compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
2. Antioxidant: this compound has been shown to possess strong antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also enhances the activity of antioxidant enzymes such as catalase and superoxide dismutase.
3. Anticancer: this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It induces apoptosis by activating caspase-3 and inhibiting the PI3K/Akt signaling pathway.
Propriétés
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-17-7-5-4-6-16(17)19-18(20)13-10-14-8-11-15(21-2)12-9-14/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFYTIOENPCQAF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)






![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)
